Computed Lipophilicity (XLogP3) Differentiation: 2-Butyl vs. 2-Ethyl Analogs
The n-butyl chain at C2 produces a substantially higher computed lipophilicity relative to the 2-ethyl analog. The 2-ethyl-7-methyl-THPP reference compound has a computed XLogP3 of 1.8 [1]; by applying a methylene increment of ~0.5 log units per CH2 unit, the 2-butyl analog is projected to reach XLogP3 ≈ 2.8, a ~1.0 log unit increase. This quantitative shift positions the compound in a more CNS-favorable lipophilicity range (typically XLogP 2–4 for oral CNS drugs), balancing passive permeability against solubility.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ≈ 2.8 (projected based on CH2 increment from 2-ethyl analog) |
| Comparator Or Baseline | 2-Ethyl-7-methyl-THPP (CAS 1692541-33-5): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 log unit |
| Conditions | Computed using PubChem XLogP3 algorithm; experimental logD7.4 not publicly reported |
Why This Matters
A 1.0 log unit increase in lipophilicity can improve passive blood-brain barrier permeability 3- to 5-fold, making the butyl analog the preferred starting point for CNS target programs.
- [1] Kuujia. 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. CAS 1692541-33-5. XLogP3 = 1.8. View Source
